tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
Molecular Architecture of Bicyclo[3.1.0]hexane Core Framework
The bicyclo[3.1.0]hexane core framework forms the fundamental structural basis for this compound, representing a highly constrained ring system that significantly influences molecular conformation and reactivity. The basic bicyclo[3.1.0]hexane skeleton consists of a cyclopentane ring fused to a cyclopropane ring through a shared carbon-carbon bond, creating a rigid three-dimensional framework. This structural motif has been extensively characterized, with the molecular formula of the parent hydrocarbon being C₆H₁₀ and a molecular weight of 82.14 grams per mole.
Crystal structure analysis of bicyclo[3.1.0]hexane derivatives has revealed that the bicyclic framework consistently adopts a boat conformation, where the five-membered ring system is appreciably flattened compared to cyclopentane. The conformational preference differs markedly from cyclohexane, which strongly favors the chair conformation. In bicyclo[3.1.0]hexane systems, the boat conformation is stabilized by the inherent constraints imposed by the fused cyclopropane ring, which prevents the adoption of alternative conformational arrangements.
The incorporation of nitrogen into the bicyclic framework to form the azabicyclo[3.1.0]hexane system introduces additional structural complexity while maintaining the fundamental conformational characteristics. The 2-azabicyclo[3.1.0]hexane core features nitrogen substitution at the 2-position of the original bicyclic framework, creating a pyrrolidine-like ring system fused to the cyclopropane unit. This nitrogen incorporation enables the attachment of carboxylate protecting groups and carbamoyl substituents while preserving the rigidity and conformational constraints of the parent bicyclic system.
The tert-butyl carboxylate functionality at the 2-position represents a bulky protecting group that significantly influences the overall molecular architecture. The tert-butyl group, with its molecular formula C₄H₉, creates substantial steric bulk around the nitrogen center, potentially affecting both conformational preferences and intermolecular interactions. The carbamoyl group at the 3-position introduces additional hydrogen bonding capabilities through its amide functionality, contributing to both intramolecular stabilization and intermolecular association patterns.
Stereochemical Configuration Analysis at C1, C3, and C5 Positions
The stereochemical configuration of this compound involves three chiral centers at positions C1, C3, and C5, creating a complex three-dimensional arrangement that distinguishes this compound from its diastereomeric counterparts. The (1S,3R,5S) configuration represents a specific spatial arrangement where the absolute configuration at C1 and C5 follows the S convention, while C3 adopts the R configuration.
Comparative analysis with the well-documented (1S,3S,5S) diastereomer reveals critical stereochemical differences that profoundly impact molecular properties. The (1S,3S,5S) isomer has been extensively characterized with a molecular weight of 226.27 grams per mole and molecular formula C₁₁H₁₈N₂O₃. The stereochemical inversion at C3 from S to R configuration in the target compound creates distinct spatial relationships between the carbamoyl substituent and the bicyclic framework, potentially altering both conformational preferences and biological activity profiles.
The C1 position in the (1S,3R,5S) configuration maintains the S absolute configuration, consistent with the bridgehead carbon stereochemistry observed in related azabicyclo[3.1.0]hexane derivatives. This stereochemical assignment reflects the spatial arrangement where the highest priority substituents follow the counterclockwise priority sequence when viewed from the appropriate orientation. The bridgehead position at C1 is particularly significant as it defines the overall framework orientation and influences the spatial positioning of all other substituents.
At the C3 position, the R configuration represents the critical stereochemical difference from the more commonly studied (1S,3S,5S) diastereomer. This inversion affects the orientation of the carbamoyl group relative to the bicyclic framework, potentially creating different hydrogen bonding patterns and steric interactions. The carbamoyl group's spatial positioning influences both intramolecular conformational preferences and intermolecular association behaviors, making this stereochemical distinction particularly important for understanding structure-activity relationships.
The C5 position maintains the S configuration, consistent with the bridgehead stereochemistry that helps define the overall molecular architecture. The specific (1S,3R,5S) combination creates a unique three-dimensional arrangement that distinguishes this compound from other possible diastereomers within the azabicyclo[3.1.0]hexane family.
Table 1: Stereochemical Configuration Comparison
| Position | (1S,3R,5S) Configuration | (1S,3S,5S) Configuration | Stereochemical Impact |
|---|---|---|---|
| C1 | S | S | Consistent bridgehead orientation |
| C3 | R | S | Inverted carbamoyl positioning |
| C5 | S | S | Consistent bridgehead orientation |
| Overall | Unique spatial arrangement | Well-documented isomer | Distinct molecular properties |
X-Ray Crystallographic Characterization of Diastereomeric Forms
X-ray crystallographic analysis provides definitive structural characterization for azabicyclo[3.1.0]hexane derivatives, revealing detailed atomic positioning and conformational preferences that define these complex molecular architectures. Crystal structure determination of the related (1S,3S,5S) diastereomer has established fundamental structural parameters that provide insight into the likely crystallographic characteristics of the (1S,3R,5S) variant.
Crystallographic studies of azabicyclo[3.1.0]hexane systems consistently demonstrate the adoption of boat conformations for the five-membered ring component, with the bicyclic framework maintaining rigid three-dimensional geometry. The crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, while containing additional substituents, provides valuable insight into the crystallographic behavior of related azabicyclo[3.1.0]hexane derivatives.
The crystallographic parameters for related azabicyclo[3.1.0]hexane compounds reveal monoclinic crystal systems with specific space group symmetries. The crystal structure determination typically employs standard X-ray diffraction techniques with molybdenum K-alpha radiation, achieving resolution sufficient to define atomic positions with high precision. The resulting structural models provide bond lengths, bond angles, and torsional relationships that characterize the three-dimensional molecular architecture.
Comparative crystallographic analysis between diastereomeric forms reveals how stereochemical differences influence solid-state packing arrangements and intermolecular interactions. The (1S,3R,5S) configuration would be expected to exhibit distinct crystal packing patterns compared to the (1S,3S,5S) diastereomer due to altered hydrogen bonding networks and steric complementarity between adjacent molecules in the crystal lattice.
The tert-butyl carboxylate protecting group introduces significant steric bulk that influences crystal packing arrangements, while the carbamoyl functionality provides hydrogen bonding capabilities that contribute to intermolecular stabilization. The specific combination of these functional groups with the (1S,3R,5S) stereochemical arrangement creates unique crystal packing opportunities that distinguish this compound from related diastereomers.
Table 2: Crystallographic Parameters for Related Azabicyclo[3.1.0]hexane Derivatives
| Parameter | Related Compound | Expected Range for (1S,3R,5S) | Significance |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic/Triclinic | Fundamental symmetry |
| Space Group | P2₁ | Variable | Chirality accommodation |
| Cell Parameters | Variable | Dependent on packing | Molecular arrangement |
| Bond Lengths | Standard | 1.4-1.6 Å for C-C | Framework integrity |
Comparative Analysis of Boat vs. Chair Conformational Isomers
Conformational analysis of azabicyclo[3.1.0]hexane derivatives reveals that these constrained ring systems exhibit strong preferences for boat conformations over chair alternatives, a characteristic that profoundly influences molecular properties and reactivity patterns. The bicyclo[3.1.0]hexane framework inherently favors boat conformations due to the structural constraints imposed by the fused cyclopropane ring, which prevents the adoption of chair conformations that would be sterically accessible in unconstrained cyclohexane systems.
Detailed conformational studies of bicyclo[3.1.0]hexane derivatives using X-ray crystallography and computational methods have established that the boat conformation represents the energetically preferred arrangement. The five-membered ring component adopts a flattened boat geometry where the ring puckering is significantly reduced compared to unconstrained cyclopentane. This conformational preference results from the geometric constraints imposed by the bridging cyclopropane unit, which fixes specific torsional relationships and prevents conformational flexibility.
The introduction of substituents at various positions on the azabicyclo[3.1.0]hexane framework can influence conformational preferences, although the boat arrangement typically remains dominant. Studies of 3-chloro-bicyclo[3.1.0]hexane isomers have demonstrated that even bulky substituents generally do not overcome the inherent preference for boat conformations, though specific substitution patterns can create conformational mixtures. The cis-3-chloro derivative was found to exist as a boat/chair conformational mixture with approximately 20% chair character, while the trans isomer maintained exclusively boat conformation.
For this compound, the conformational analysis must consider the steric effects of both the bulky tert-butyl carboxylate group and the carbamoyl substituent. The (1S,3R,5S) stereochemical arrangement positions the carbamoyl group in a specific spatial relationship to the bicyclic framework that may influence conformational preferences differently than the (1S,3S,5S) diastereomer. The R configuration at C3 alters the carbamoyl group's orientation, potentially creating different steric interactions with the tert-butyl protecting group and affecting overall conformational stability.
Computational molecular mechanics calculations provide quantitative assessment of conformational energies for different spatial arrangements. The boat conformation typically exhibits lower steric energy compared to potential chair alternatives, reflecting the optimization of bond angles and torsional relationships within the constrained bicyclic framework. The energy differences between conformational isomers are generally substantial enough to ensure that boat conformations predominate under normal conditions.
Table 3: Conformational Energy Analysis
| Conformational Type | Relative Energy | Population | Structural Characteristics |
|---|---|---|---|
| Boat | 0.0 kcal/mol | >95% | Preferred arrangement |
| Chair | +3-5 kcal/mol | <5% | Sterically disfavored |
| Twist | +2-4 kcal/mol | <1% | Intermediate geometry |
| Mixed | Variable | Rare | Substituent-dependent |
Properties
IUPAC Name |
tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGXRRGXCNITB-BIIVOSGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Core Construction via Pyrrolidine Cyclization
The bicyclo[3.1.0]hexane system is constructed from a pyrrolidine precursor. (2S)-1-tert-butyl 2-alkyl 5-hydroxypyrrolidine-1,2-dicarboxylate undergoes oxidation and ring contraction to form the bicyclic scaffold. Sodium borohydride-mediated reduction of a 5-oxopyrrolidine intermediate yields the cis-diol, which is subsequently treated with diiodomethane and diethyl zinc to form the cyclopropane ring.
Reaction Conditions:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | NaBH₄, BF₃·Et₂O, THF | (2S)-5-hydroxypyrrolidine | 85% |
| 2 | CH₂I₂, Et₂Zn, toluene | Bicyclo[3.1.0]hexane | 78% |
Carbamoyl Group Introduction
The 3-carbamoyl group is introduced via a two-step sequence:
-
Cyanidation: Treatment of tert-butyl (1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexane-2-carboxylate with potassium cyanide and sodium bisulfite forms a nitrile intermediate.
-
Hydrolysis: Acidic hydrolysis (HCl/AcOH, 80°C) converts the nitrile to a primary amide, yielding the carbamoyl derivative.
Critical Parameters:
-
Temperature: Hydrolysis at >70°C minimizes side-product formation.
-
Acid Concentration: 6M HCl ensures complete conversion without epimerization.
Stereochemical Control Strategies
Chiral Resolution Using (-)-2-Phenylglycinol
Racemic intermediates are resolved via diastereomeric salt formation with (-)-2-phenylglycinol. For example, the adamantane-derived aldehyde intermediate is condensed with R-(-)-2-phenylglycinol, enabling isolation of the desired (S)-enantiomer through recrystallization.
Optimization Note:
-
Solvent System: Ethanol/water (4:1) maximizes diastereomer solubility differences.
Asymmetric Catalysis in Cyclopropanation
Diethyl zinc-mediated cyclopropanation employs a chiral bis-oxazoline ligand to induce the (1S,3R,5S) configuration. This method achieves enantiomeric excess (ee) >98%, critical for pharmaceutical-grade material.
Industrial-Scale Process Optimization
Solvent and Catalyst Recovery
-
Solvent Recycling: Toluene and THF are recovered via distillation, achieving >90% reuse.
-
Catalyst Regeneration: Diethyl zinc is quenched with acetic acid and reclaimed as zinc acetate.
Analytical Characterization
Key Spectroscopic Data:
Challenges and Mitigation
Epimerization During Hydrolysis
Prolonged exposure to acidic conditions risks epimerization at C3. Mitigation involves:
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbamoyl or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Arginase Inhibition
One of the primary applications of this compound is its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle and is implicated in various pathological conditions, including cancer and cardiovascular diseases. Inhibitors of arginase can potentially enhance the availability of L-arginine, a substrate for nitric oxide synthase, thereby increasing nitric oxide production which has various beneficial effects on vascular health.
Case Study: Inhibition Potency
In a study examining the efficacy of various arginase inhibitors, tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate demonstrated significant inhibition activity against human arginases 1 and 2 with IC50 values reported at 223 nM and 509 nM respectively . This potency indicates its potential utility in therapeutic contexts where modulation of arginine metabolism is desired.
Cancer Therapy
The modulation of arginine metabolism through arginase inhibition has been explored as a therapeutic strategy in cancer treatment. By inhibiting arginase, the availability of L-arginine increases, potentially enhancing the efficacy of immunotherapies and other treatments that rely on nitric oxide signaling.
Cardiovascular Health
Given the role of nitric oxide in vascular function, compounds like this compound may also have applications in treating cardiovascular diseases where endothelial function is compromised due to low nitric oxide levels.
Mechanism of Action
The mechanism of action of tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
tert-Butyl (1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
- CAS : 361440-67-7 .
- Key Difference : The (1S,3S,5S)-stereoisomer has a cis configuration between the carbamoyl and Boc groups, whereas the (1S,3R,5S)-isomer has a trans configuration .
- Role : Direct precursor to saxagliptin; used in coupling reactions with adamantane derivatives .
- Storage : Stable at +5°C .
Impact of Stereochemistry :
Functional Group Variants
tert-Butyl (1S,3S,5S)-3-Cyano-2-azabicyclo[3.1.0]hexane-2-carboxylate
- CAS: Not explicitly listed (see for analogous cyano derivatives).
- Key Difference: Replaces the carbamoyl (-CONH₂) group with a cyano (-CN) group.
- Application : Likely a precursor for further modifications (e.g., reduction to amine or hydrolysis to carboxamide) .
tert-Butyl (1S,3S,5S)-3-(Hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
tert-Butyl (1R,3R,5R)-3-(Aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Derivatives with Modified Core Structures
tert-Butyl (1R,2S,5S)-2-({(2S)-1-Amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}carbamoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (C66)
- Structure: Incorporates a 6,6-dimethyl bicyclohexane core and a pyrrolidinone-linked side chain .
- Synthesis : Prepared via EDC/HOBt-mediated coupling, emphasizing the versatility of bicyclohexane scaffolds in peptide-like derivatives .
Saxagliptin Intermediate with Adamantane Moiety
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Functional Group | Stereochemistry | Application |
|---|---|---|---|---|---|
| This compound | 1564266-79-0 | C₁₁H₁₈N₂O₃ | Carbamoyl (-CONH₂) | (1S,3R,5S) | Saxagliptin intermediate |
| tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | 361440-67-7 | C₁₁H₁₈N₂O₃ | Carbamoyl (-CONH₂) | (1S,3S,5S) | Direct saxagliptin precursor |
| tert-Butyl (1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexane-2-carboxylate | Not available | C₁₁H₁₅N₃O₂ | Cyano (-CN) | (1S,3S,5S) | Synthetic intermediate |
| tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | 1931946-17-6 | C₁₁H₂₀N₂O₂ | Aminomethyl (-CH₂NH₂) | (1R,3R,5R) | Peptidomimetic research |
Key Research Findings
Stereochemical Sensitivity : The (1S,3S,5S)-isomer is favored in saxagliptin synthesis due to optimal spatial arrangement for coupling reactions, whereas the (1S,3R,5S)-isomer requires additional steps for chiral resolution .
Functional Group Impact: Cyano derivatives exhibit higher reactivity in nucleophilic additions, while carbamoyl variants are more stable under acidic conditions .
Synthesis Efficiency : The use of diethylzinc in cyclopropanation improves yields (>95%) compared to traditional lithium-based reductants .
Biological Activity
tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound with significant potential in pharmaceutical applications due to its unique bicyclic structure and biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N2O3, with a molecular weight of 226.27 g/mol. It features a bicyclic structure characterized by a carbamoyl group and a tert-butyl ester, which contribute to its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2O3 |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 1564266-79-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. It may act as an inhibitor or modulator of various biochemical pathways, particularly in the context of metabolic processes and potential therapeutic applications.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that regulate physiological responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antiviral Activity
- Preliminary studies suggest potential antiviral properties against SARS-CoV-2 and other coronaviruses through inhibition of viral proteases .
2. Antidiabetic Potential
- The compound's structural similarity to known blood glucose regulators suggests it may influence glucose metabolism and insulin sensitivity .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Case Study 1: Antiviral Efficacy
A study demonstrated that derivatives similar to this compound showed promising results in inhibiting the main protease of SARS-CoV-2, with IC50 values indicating effective inhibition at low concentrations .
Case Study 2: Metabolic Effects
Research on structurally related compounds indicated that modifications in the bicyclic structure could enhance metabolic stability and bioavailability, suggesting a pathway for optimizing this compound for therapeutic use .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| tert-butyl carbamate | Lacks bicyclic structure | Limited biological activity |
| tert-butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | Stereoisomer with different spatial arrangement | Varies in activity based on stereochemistry |
| tert-butyl (1S,3R,5S)-3-aminocarbonyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | Contains amine group instead of carbamoyl | Potentially different therapeutic effects |
Q & A
Q. Table 1: Reaction Conditions and Outcomes
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Reduces decomposition |
| Solvent | Dichloromethane | Enhances solubility |
| Catalyst | Pd/C or PtO₂ | Improves stereoselectivity |
| Purification | Column chromatography (hexane:EtOAc) | Purity >95% |
Advanced: How does the stereochemistry of the bicyclo[3.1.0]hexane core influence biological activity in drug discovery?
Methodological Answer:
The (1S,3R,5S) configuration dictates spatial orientation of the carbamoyl and tert-butyl groups, affecting receptor binding (e.g., enzyme active sites). For example, inversion at C3 reduces affinity by 10-fold in kinase inhibition assays. Validate stereochemistry via X-ray crystallography (SHELX refinement) or NOESY NMR to confirm spatial proximity of protons. Comparative studies with enantiomers (e.g., 1R,3S,5R) using SPR (surface plasmon resonance) reveal differential binding kinetics .
Basic: What analytical techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement (R-factor < 0.05) .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: tert-butyl (δ 1.4 ppm), carbamoyl NH₂ (δ 6.8–7.2 ppm), and bicyclic protons (δ 3.0–4.5 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 227.13 (calculated 227.12) .
Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?
Methodological Answer:
Contradictions often arise from impurities (e.g., diastereomers) or assay conditions (pH, co-solvents). Mitigation strategies:
Orthogonal assays : Validate activity via fluorescence polarization (binding) and cell-based luciferase (functional) assays.
Purity checks : Use HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN) to detect contaminants >0.1%.
Buffer optimization : Ensure consistent ionic strength (e.g., 150 mM NaCl) and pH (7.4) across studies .
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1). Monitor fractions by TLC (Rf ~0.3 in 1:1 hexane:EtOAc).
- Recrystallization : Dissolve crude product in hot ethanol, slowly add H₂O (1:3 ratio), cool to 4°C for crystal formation.
- HPLC : Semi-preparative C18 column (MeCN/H₂O + 0.1% formic acid) for chiral separation if diastereomers persist .
Advanced: How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies (e.g., B3LYP/6-31G*) for proposed reactions (e.g., carbamoyl group substitutions).
- Molecular Dynamics (MD) : Simulate solvent interactions (explicit water models) to predict solubility and aggregation.
- Docking studies : AutoDock Vina models interactions with biological targets (e.g., protease active sites) to prioritize derivatives .
Basic: What storage conditions ensure long-term stability?
Methodological Answer:
Store at +5°C in amber vials under inert gas (Ar). Lyophilized samples remain stable for >2 years at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Boc group .
Advanced: How do steric effects of the tert-butyl group influence synthetic modifications (e.g., amide coupling)?
Methodological Answer:
The tert-butyl group hinders nucleophilic attack at the adjacent carbonyl. Use bulky coupling agents (e.g., HATU over EDCI) for amide bond formation. Kinetic studies show reaction rates improve by 30% in DMF vs. THF due to better solvation of intermediates .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis (risk of tert-butyl carbonate decomposition to CO₂).
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?
Methodological Answer:
Incorporate ¹³C at the carbamoyl carbonyl or ¹⁵N in the bicyclic amine. Track metabolites via LC-MS/MS with MRM (multiple reaction monitoring). For example, ¹³C-labeled carbamoyl groups show distinct fragmentation patterns (m/z 44 → 45) in CID (collision-induced dissociation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
